The primary source of gummiferin is the resin obtained from the Commiphora species, which are commonly found in arid and semi-arid regions of Africa and the Arabian Peninsula. The resin, often referred to as myrrh, has been used for centuries in traditional medicine practices. Gummiferin can be isolated from this resin through various extraction methods.
Gummiferin belongs to the class of compounds known as saponins, which are glycosides with surfactant properties. It is further classified as a triterpenoid due to its structure, which consists of a triterpene backbone attached to sugar moieties. This classification is significant as it informs researchers about the potential biological activities and mechanisms of action associated with gummiferin.
The synthesis of gummiferin can be approached through both natural extraction and synthetic methodologies. Natural extraction typically involves solvent extraction techniques where the resin is dissolved in organic solvents such as ethanol or methanol.
Technical Details:
Synthetic approaches may involve multi-step organic synthesis, but these methods are less common due to the complexity of gummiferin's structure.
The molecular structure of gummiferin features a pentacyclic triterpene skeleton with multiple hydroxyl groups and sugar units attached. This configuration contributes to its solubility and biological activity.
Gummiferin participates in various chemical reactions typical for saponins. These include hydrolysis reactions where glycosidic bonds are cleaved in the presence of acids or bases, leading to the formation of aglycones and sugars.
Technical Details:
The mechanism of action for gummiferin involves interaction with cellular membranes due to its surfactant properties. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis in microbial cells.
Research indicates that gummiferin exhibits:
Relevant Data or Analyses:
Studies have shown that gummiferin retains its biological activity across a range of pH levels but demonstrates optimal activity at neutral pH conditions.
Gummiferin has several applications in scientific research and medicine:
Gummiferin (carboxyatractyloside) is a diterpenoid glycoside that functions as a potent and selective inhibitor of the mitochondrial adenine nucleotide translocase (ANT), also known as the ADP/ATP carrier protein. This inhibition occurs through high-affinity binding to the cytosolic side (c-state) of ANT, with a dissociation constant (Kd) of 5-10 nM [1]. The compound forms a tight, stoichiometric complex with ANT, effectively blocking the exchange of matrix ATP for cytosolic ADP [1] [7]. Kinetic studies reveal noncompetitive inhibition, where Gummiferin binds to a distinct site adjacent to the substrate-binding pocket, locking the carrier in a rigid conformation that prevents conformational switching essential for nucleotide transport [1] [8].
Table 1: Kinetic Parameters of Gummiferin-Mediated ANT Inhibition
| Parameter | Value | Biological Significance |
|---|---|---|
| Dissociation Constant (Kd) | 5-10 nM | High-affinity, irreversible inhibition |
| Inhibition Specificity | Cytosolic (c-state) | Prevents ADP/ATP exchange at intermembrane space |
| Binding Stoichiometry | 1:1 (ANT dimer) | Complete blockade of transport function |
| Inhibition Mechanism | Noncompetitive | Binds allosteric site independent of substrates |
The atomic-level mechanism of ANT inhibition by Gummiferin involves stabilization of the cytoplasmic-open conformation through specific molecular interactions. Structural analyses demonstrate that Gummiferin occupies the central substrate-binding cavity of ANT, forming multiple hydrogen bonds and salt bridges with conserved residues across the three domains of the carrier protein [1] [8]. Particularly crucial interactions involve:
This binding architecture stabilizes the matrix salt-bridge network (formed by residues Glu 37, Lys 40, Asp 142, Arg 145, Asp 242, Arg 245), effectively sealing the carrier's matrix side while maintaining cytoplasmic accessibility [8] [2]. Comparative structural analyses show that Gummiferin binding increases ANT's thermal stability by >20°C, confirming its role as a conformational lock [8].
Table 2: Key Structural Interactions in Gummiferin-ANT Complex
| Gummiferin Chemical Group | Interacting ANT Residues | Interaction Type |
|---|---|---|
| Carboxyl groups | Arg 79, Arg 279 | Salt bridges |
| Diterpenoid core | Val 147, Leu 244, Phe 298 | Hydrophobic packing |
| Sugar moiety hydroxyls | Tyr 196, Ser 238 | Hydrogen bonding |
| Sulfate group | Arg 88, Arg 287 | Electrostatic interactions |
Free fatty acids (FFAs) significantly potentiate Gummiferin's inhibitory effects through allosteric modulation of ANT. Long-chain unsaturated fatty acids (e.g., oleic acid, linoleic acid) bind to distinct allosteric sites on ANT, inducing conformational changes that enhance Gummiferin binding affinity by approximately 3-fold [3] [9]. This cooperativity arises through:
Molecular dynamics simulations reveal that glycosylation modifications on ANT do not qualitatively alter these allosteric pathways but facilitate signal transmission between subunits, increasing the efficiency of FFA-Gummiferin cooperativity by approximately 25% [9].
Gummiferin exhibits protonophoric properties that contribute to mitochondrial uncoupling independent of ANT inhibition. At concentrations exceeding 50 μM, Gummiferin increases proton conductance across the inner mitochondrial membrane by 2.5-fold, partially dissipating the proton gradient essential for ATP synthesis [4]. This occurs through:
However, quantitative analyses show that protonophoric effects account for only 35-40% of Gummiferin's total uncoupling activity, with primary inhibition still attributable to ANT blockade [4]. The relative contribution of protonophoric activity becomes biologically significant only at concentrations substantially higher than required for ANT inhibition.
Gummiferin indirectly disrupts cellular calcium homeostasis through secondary effects on mitochondrial permeability transition pore (mPTP) activation and endoplasmic reticulum (ER)-mitochondria coupling:
These disruptions activate calcium-dependent proteases and caspases, initiating apoptotic pathways. In disease models of hepatocellular carcinoma, such calcium dysregulation correlates with 40% increased proliferation and metastasis through store-operated calcium entry (SOCE) upregulation [6] [10]. The molecular components of SOCE—STIM1, Orai1, and SARAF—show altered expression patterns following prolonged Gummiferin exposure, establishing a mechanistic link between acute mitochondrial inhibition and chronic calcium signaling pathologies [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2